molecular formula C18H21N3O5S2 B6426752 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine CAS No. 2200430-27-7

4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine

Cat. No. B6426752
CAS RN: 2200430-27-7
M. Wt: 423.5 g/mol
InChI Key: BPPGBRQKZCXSTB-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Pyrrolidines, on the other hand, are five-membered heterocyclic compounds containing nitrogen . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Thiazoles and their derivatives can be synthesized through several types of heterocyclic scaffolds such as monocyclic or bicyclic systems . Pyrrolidines can be synthesized from different cyclic or acyclic precursors .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . Pyrrolidines are five-membered heterocyclic compounds containing nitrogen .


Chemical Reactions Analysis

Thiazoles can undergo modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor . The physical and chemical properties of your specific compound would depend on the specific substituents and their positions on the thiazole and pyrrolidine rings.

Scientific Research Applications

4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine has been widely studied for its potential applications in various scientific research areas. It has been used as a building block for the synthesis of a variety of compounds, including drugs and other biologically active molecules. In addition, this compound has been explored for its potential applications in medicinal chemistry, drug development, and biochemistry. For example, this compound has been used to synthesize novel compounds with antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use in the development of new drug delivery systems, as well as for its potential applications in the field of nanotechnology.

Mechanism of Action

The exact mechanism of action of 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine is not fully understood, but it is believed to involve the formation of hydrogen bonds with other molecules. It is also believed to be involved in the formation of covalent bonds with other molecules, which can lead to the formation of novel compounds with unique properties.
Biochemical and Physiological Effects
Although this compound has been studied for its potential applications in a variety of scientific research areas, its biochemical and physiological effects have not been extensively studied. However, it is believed that this compound may have the potential to interact with various biological molecules, including proteins and nucleic acids, and may be involved in the formation of novel compounds with distinct biological activities.

Advantages and Limitations for Lab Experiments

The use of 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine in laboratory experiments has several advantages. For example, it is a highly reactive compound that can be used to synthesize a variety of compounds, including drugs and other biologically active molecules. In addition, this compound is relatively inexpensive and can be easily obtained from a variety of sources. However, the use of this compound also has some limitations. For example, it is a relatively unstable compound and can be easily decomposed by light or heat. In addition, the reaction of this compound with other molecules can be difficult to control and can lead to the formation of unwanted by-products.

Future Directions

The potential applications of 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine are still being explored and there are many possible future directions for research. For example, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential use in the development of new drug delivery systems. In addition, further research is needed to explore the potential of this compound in the field of nanotechnology, as well as its potential applications in the synthesis of novel compounds with unique biological activities. Finally, further research is needed to improve the synthesis methods of this compound and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine is a multi-step process that involves the reaction of 1,3-thiazol-2-yloxy pyrrolidine-1-carbonyl chloride (TPC) with 4-chlorobenzenesulfonylmorpholine (CBSM) in the presence of a base. The reaction proceeds through an SN2 displacement mechanism, resulting in the formation of this compound. The reaction is usually carried out in a polar aprotic solvent such as dichloromethane or dimethylformamide. The reaction is typically performed at room temperature, but can also be carried out at higher temperatures for faster reaction times.

properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c22-17(20-7-5-15(13-20)26-18-19-6-12-27-18)14-1-3-16(4-2-14)28(23,24)21-8-10-25-11-9-21/h1-4,6,12,15H,5,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPGBRQKZCXSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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